Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloroacetyl group, and a dichlorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base to form tert-butyl (2-chloroacetyl)carbamate . This intermediate is then reacted with 2,3-dichloroaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloroacetyl group can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structure suggests it could be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate is not well-documented. based on its structure, it is likely to interact with biological molecules through covalent bonding or non-covalent interactions. The chloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(2R)-2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
- Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- Tert-butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness
Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate is unique due to the presence of both chloroacetyl and dichlorophenyl groups. These functional groups provide distinct reactivity patterns and potential biological activities that are not commonly found in similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3N2O3/c1-15(2,3)23-14(22)20-11(8-19-12(21)7-16)9-5-4-6-10(17)13(9)18/h4-6,11H,7-8H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZOWBHLWUZTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)CCl)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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